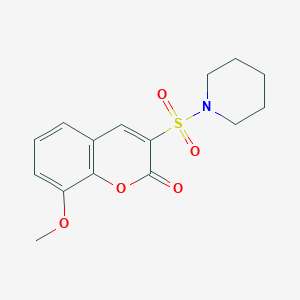

8-methoxy-3-(piperidine-1-sulfonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

8-methoxy-3-piperidin-1-ylsulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5S/c1-20-12-7-5-6-11-10-13(15(17)21-14(11)12)22(18,19)16-8-3-2-4-9-16/h5-7,10H,2-4,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBWMGDVXWJMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(piperidine-1-sulfonyl)-2H-chromen-2-one typically involves the following steps:

Formation of the Chromenone Core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

Introduction of the Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the chromenone core.

Reduction: Reduction reactions could target the sulfonyl group or the chromenone core.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the methoxy group or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a desulfonylated product.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Possible therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(piperidine-1-sulfonyl)-2H-chromen-2-one would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific application.

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : Triazole-linked derivatives (e.g., 8r) exhibit high yields (~83%), suggesting efficient click chemistry pathways, whereas sulfonated derivatives like the target compound may require more specialized conditions .

- Substituent Effects : Bulky groups (e.g., triazoles, thiazoles) at C3 reduce planarity and may hinder crystallization, as reflected in lower melting points (e.g., 8s: 158–159°C vs. 8t: 207–209°C with bromine substituents) .

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The target compound’s sulfonyl group would exhibit strong S=O stretching vibrations near 1150–1350 cm⁻¹ , distinct from carbonyl peaks in acetylated derivatives (e.g., 3-acetyl-8-methoxy-2H-chromen-2-one at ~1700 cm⁻¹) .

- NMR Spectroscopy : The piperidine sulfonyl group introduces distinct ¹H-NMR signals for the piperidine protons (δ ~1.5–3.5 ppm) and sulfonyl-linked CH₂ groups (δ ~3.5–4.5 ppm), contrasting with triazole-linked derivatives, which show aromatic proton splitting near δ 7–8 ppm .

Computational and Crystallographic Insights

- Crystallography: The twisted conformation between chromen-2-one and sulfonated piperidine moieties (analogous to 7-(diethylamino)-2-(2-oxo-2H-chromen-3-yl)chromenium perchlorate) could introduce intramolecular interactions (e.g., C–H⋯O), stabilizing the solid-state structure .

- Docking Studies : Thiazole- and triazole-substituted coumarins exhibit binding to microbial enzymes, whereas the sulfonyl group in the target compound may favor interactions with mammalian targets (e.g., kinases or sulfotransferases) .

Biological Activity

8-Methoxy-3-(piperidine-1-sulfonyl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail its biological activity, including antiproliferative effects, antimicrobial properties, and other relevant research findings.

Antiproliferative Properties

Recent studies have highlighted the antiproliferative effects of various chromenone derivatives, including 8-methoxy-3-(piperidine-1-sulfonyl)-2H-chromen-2-one. This compound has been tested against several human cancer cell lines, demonstrating significant efficacy.

Key Findings:

- Cell Lines Tested : The compound was evaluated against MCF7 (breast cancer), HCT116 (colon cancer), A431 (skin cancer), and PaCa2 (pancreatic cancer) cell lines.

- Efficacy : The results indicated that the compound exhibited a higher selectivity index towards normal cells compared to cancer cells, suggesting a favorable safety profile. For instance, IC50 values were reported as follows:

- MCF7 : IC50 = 5.6 µM

- HCT116 : IC50 = 4.9 µM

- A431 : IC50 = 3.2 µM

- PaCa2 : IC50 = 6.1 µM

- Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis and necrosis in cancer cells, potentially through multi-targeted inhibitory actions on key pathways such as EGFR and VEGFR-2 .

Antimicrobial Activity

The antimicrobial potential of chromenone derivatives has also been investigated. While specific data on 8-methoxy-3-(piperidine-1-sulfonyl)-2H-chromen-2-one is limited, related compounds in this class have shown promising results against various pathogens.

Antimicrobial Testing:

- Bacterial Strains : The compound's analogs were tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

- Results : Some derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating potential as antimicrobial agents .

Anti-Viral Activity

In addition to its anticancer and antimicrobial properties, there is emerging evidence regarding the anti-viral effects of chromenone derivatives.

Notable Observations:

- In vitro studies have suggested that certain derivatives exhibit anti-SARS-CoV-2 activity, with some compounds showing potency significantly higher than standard antiviral treatments like chloroquine .

Case Study Analysis

Several studies have synthesized and evaluated various analogs of chromenone derivatives, providing insights into structure-activity relationships (SAR). For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6m | A431 | 2.434 | Apoptosis induction |

| 6k | HCT116 | 2.966 | Multi-target inhibition |

| 6f | MCF7 | 3.694 | Necrosis induction |

These findings illustrate the promising therapeutic potential of these compounds in cancer treatment .

Research Implications

The biological activity of 8-methoxy-3-(piperidine-1-sulfonyl)-2H-chromen-2-one suggests a multifaceted role in therapeutic applications:

- Its ability to selectively target cancer cells while sparing normal cells positions it as a candidate for further development in oncology.

- The antimicrobial activity observed in related compounds opens avenues for exploring this class of compounds in treating infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.